Product packaging for 2-Formyl-5-(trifluoromethoxy)benzonitrile(Cat. No.:)

2-Formyl-5-(trifluoromethoxy)benzonitrile

Cat. No.: B13939171
M. Wt: 215.13 g/mol
InChI Key: VERLJKRVVREJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzonitrile (B105546) Frameworks in Contemporary Organic Synthesis

The benzonitrile framework, an aromatic ring bearing a cyano (-C≡N) group, is a cornerstone of modern organic synthesis. The nitrile group is exceptionally versatile; it can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. This reactivity makes benzonitriles valuable intermediates in the synthesis of complex molecules.

In medicinal chemistry and agrochemical development, the benzonitrile moiety is a common structural motif. Furthermore, benzonitriles serve as useful solvents and as ligands in organometallic chemistry, forming coordination complexes with transition metals that act as synthetic intermediates. Their ability to participate in various cycloaddition and C-H bond functionalization reactions further cements their importance as versatile building blocks for constructing carbo- and heterocyclic systems.

Role of Trifluoromethoxy (-OCF3) and Formyl (-CHO) Functional Groups in Chemical Reactivity and Synthetic Design

The properties of 2-Formyl-5-(trifluoromethoxy)benzonitrile are largely dictated by the unique characteristics of its formyl and trifluoromethoxy substituents.

The trifluoromethoxy (-OCF3) group has gained significant prominence in the design of bioactive molecules. nih.gov It is one of the most strongly electron-withdrawing groups, a property that can profoundly influence a molecule's reactivity and acidity. nih.gov Crucially, it is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. nih.gov The trifluoromethoxy group is also metabolically very stable, as the strong carbon-fluorine bonds resist enzymatic degradation. nih.gov This combination of electronic effects, lipophilicity, and stability makes the -OCF3 group a highly desirable substituent in the development of pharmaceuticals and agrochemicals. nih.govrsc.org

The formyl (-CHO) group , or aldehyde, is a site of high reactivity on the aromatic ring. The carbonyl carbon of the formyl group carries a partial positive charge, making it an electrophilic center highly susceptible to attack by nucleophiles. This reactivity is harnessed in a multitude of synthetic transformations, including condensation reactions, the formation of imines, and oxidation to a carboxylic acid. Its presence on an aromatic ring allows for the extension of the molecular framework and the introduction of new functionalities.

Functional GroupKey Properties and Roles in Synthesis
Nitrile (-C≡N) Versatile precursor to amines, amides, carboxylic acids; Participates in cycloadditions; Acts as a directing group.
Trifluoromethoxy (-OCF3) Strongly electron-withdrawing; Increases lipophilicity and metabolic stability; Desirable for bioactive compound design. nih.gov
Formyl (-CHO) Electrophilic center for nucleophilic attack; Enables chain extension and functionalization; Can be oxidized to a carboxylic acid.

Overview of this compound within Substituted Benzonitrile Research

While specific, in-depth academic studies on this compound are not widely present in publicly available literature, its structure places it firmly within a class of highly valuable, multifunctional synthetic building blocks. The molecule is a trifunctionalized aromatic compound, meaning it possesses three distinct reactive sites: the nitrile, the formyl group, and the aromatic ring activated by the trifluoromethoxy group.

This arrangement allows for a high degree of synthetic flexibility. A chemist can selectively target one functional group for transformation while leaving the others intact for subsequent reactions. For example, the formyl group could be converted into an oxime or an imine, while the nitrile group is reserved for a later hydrolysis or reduction step.

Research on structurally similar compounds underscores the potential of this molecule. For instance, 2-Fluoro-5-formylbenzonitrile is a known key intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy. chemicalbook.comgoogle.com This precedent demonstrates that the 2-cyano-4-formylphenyl scaffold is a validated platform for the construction of complex and pharmaceutically relevant agents. The replacement of the fluoro-substituent with a trifluoromethoxy group in the title compound is a logical design step to potentially enhance metabolic stability and cell permeability.

Scope and Objectives of Academic Research on this compound

The primary objective of academic and industrial research involving a compound like this compound would be to utilize it as a specialized building block for the synthesis of novel, high-value molecules. The scope of such research can be outlined as follows:

Synthesis of Novel Heterocycles: The dual reactivity of the formyl and nitrile groups makes the compound an ideal starting material for cascade reactions to build complex heterocyclic ring systems, which are prevalent in pharmaceuticals. An initial reaction at the formyl group with a dinucleophile could be followed by an intramolecular cyclization involving the nitrile group.

Medicinal Chemistry and Agrochemical Discovery: A key objective would be to incorporate the 2-cyano-4-(trifluoromethoxy)phenyl moiety into new molecular entities. The trifluoromethoxy group is a desirable feature for enhancing the drug-like properties of a lead compound. Research would focus on synthesizing libraries of derivatives and screening them for biological activity.

Development of Synthetic Methodologies: The compound could be used as a model substrate to develop new synthetic transformations. Its distinct functional groups provide a platform to test the selectivity and efficiency of new reagents and catalytic systems.

Materials Science: The rigid, polar, and highly functionalized nature of the molecule could make it an interesting precursor for the development of specialty polymers or organic electronic materials, where properties like thermal stability and electron affinity are important.

In essence, research on this compound is aimed at exploiting the unique convergence of three powerful functional groups to create complex and functional molecules for a range of scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F3NO2 B13939171 2-Formyl-5-(trifluoromethoxy)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-formyl-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H

InChI Key

VERLJKRVVREJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Formyl 5 Trifluoromethoxy Benzonitrile and Its Analogs

Convergent and Divergent Synthetic Pathways to 2-Formyl-5-(trifluoromethoxy)benzonitrile

The construction of polysubstituted benzene (B151609) rings requires careful strategic planning to ensure correct regiochemistry. Both convergent and divergent strategies offer distinct advantages in accessing the target compound. A convergent synthesis would involve the coupling of two or more complex fragments, while a divergent approach would utilize a common intermediate to generate a library of related analogs.

Multistep Syntheses Involving Positional Selectivity

Achieving the desired 1,2,4-substitution pattern of this compound necessitates a multistep approach where the directing effects of the substituents are meticulously controlled. A hypothetical, yet chemically sound, pathway could commence with a readily available starting material like 4-aminophenol.

Introduction of the Trifluoromethoxy Group: The phenolic hydroxyl group can be converted to the trifluoromethoxy moiety first, as it is a crucial and often challenging functional group to install.

Sandmeyer Reaction: The amino group can then be transformed into a nitrile via a Sandmeyer reaction. At this stage, the key intermediate, 4-(trifluoromethoxy)benzonitrile, is formed.

Directed ortho-Metalation (DoM): The final formyl group must be introduced ortho to the nitrile. While the nitrile group itself is not a strong directing group for electrophilic aromatic substitution, strategies like Directed ortho-Metalation (DoM) can be employed. wikipedia.orgorganic-chemistry.orgbaranlab.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org A suitable precursor would be required to leverage this methodology effectively. For instance, if a different synthetic route yielded an intermediate with a potent DMG (like an amide or methoxy (B1213986) group) ortho to the desired formylation site, treatment with an alkyllithium base followed by quenching with an electrophilic formylating agent (e.g., dimethylformamide, DMF) would provide the target aldehyde with high regioselectivity. organic-chemistry.orgharvard.edu

Strategies for Introducing the Trifluoromethoxy Moiety

The trifluoromethoxy (–OCF₃) group is a highly valued substituent in medicinal and materials chemistry due to its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing nature. Several methods have been developed for its introduction onto aromatic rings.

From Phenols: The most common precursors to aryl trifluoromethyl ethers are phenols. The transformation can be achieved using various reagents, often involving harsh conditions, but newer methods have emerged. For example, the reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410) (the "Yagupolskii" method) or with trifluoromethyl iodide in the presence of a base can be effective.

Decarboxylative Fluorination: Silver-catalyzed fluorodecarboxylation of aryloxydifluoroacetic acids provides a route to aryl trifluoromethyl ethers under milder conditions. This method tolerates a range of functional groups, including nitriles.

Photoredox Catalysis: Recent advances have utilized visible-light photoredox catalysis for C–H trifluoromethoxylation of arenes. These methods offer the advantage of proceeding under mild conditions, often at room temperature, using specialized trifluoromethoxylation reagents.

Reagent/MethodPrecursorGeneral ConditionsKey Features
CCl₄ / HFPhenolHigh temperature/pressureClassic industrial method
CF₃I / BasePhenolBase-mediatedUtilizes a gaseous reagent
AgF₂ / LigandAryloxydifluoroacetic acidMild conditionsDecarboxylative approach
Photoredox Catalyst / Reagent I or II Arene (C-H)Visible light, room temp.Direct C-H functionalization

Formylation Reactions on Substituted Benzonitrile (B105546) Precursors

The introduction of a formyl group onto a pre-existing benzonitrile scaffold is a key step in many synthetic routes. The choice of formylation method depends heavily on the electronic nature of the substrate. For an electron-deficient ring system like 3-(trifluoromethoxy)benzonitrile, classical electrophilic aromatic substitution reactions are challenging.

ortho-Lithiation/Formylation: As mentioned in section 2.1.1, directed ortho-metalation is a powerful strategy. wikipedia.org If a suitable directing group is present on the precursor, lithiation followed by reaction with an electrophile like DMF can install the formyl group with precision. organic-chemistry.orgorganic-chemistry.org For example, O-aryl carbamates, derived from phenols, are excellent directing groups for ortho-lithiation and subsequent formylation to yield salicylaldehydes. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings. youtube.com Its application to a deactivated ring containing both nitrile and trifluoromethoxy groups would likely be low-yielding without significant activation.

Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄. It is suitable for a range of aromatic compounds but can be harsh for sensitive substrates.

Reductive Carbonylation: Modern palladium-catalyzed methods allow for the formylation of aryl halides or triflates using carbon monoxide or formic acid as the C1 source. organic-chemistry.org This would be applicable if the synthetic route started from a halogenated precursor, such as 2-bromo-5-(trifluoromethoxy)benzonitrile (B2694474).

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers efficient and selective routes to complex molecules, often under milder conditions than stoichiometric methods. Transition-metal catalysis and asymmetric catalysis are particularly important for generating molecular diversity and accessing chiral compounds. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Miyaura Borylation, Arylcyanation)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.netresearchgate.net These reactions are invaluable for creating analogs of this compound.

Miyaura Borylation: This palladium-catalyzed reaction installs a boronic ester group onto an aryl halide or triflate. organic-chemistry.orgnih.gov For example, 2-bromo-5-(trifluoromethoxy)benzonitrile could be converted to the corresponding boronic ester. This borylated intermediate is a versatile building block for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgresearchgate.net The reaction typically uses a palladium catalyst, a base such as potassium acetate, and bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, forming a C-C bond between an organoboron compound (like the one formed above) and an organohalide. mdpi.comnih.gov The borylated derivative of this compound could be coupled with a wide array of aryl or vinyl halides to generate a library of complex derivatives. The reaction is known for its mild conditions and tolerance of many functional groups, including nitriles and aldehydes. researchgate.netmdpi.com

Arylcyanation: While often used to synthesize nitriles from aryl halides, related catalytic methods can be envisioned for building the core structure. For instance, a palladium-catalyzed reaction could couple a trifluoromethoxylated aryl halide with a cyanide source. Alternatively, methods exist for the direct conversion of aldehydes to nitriles, which could be applied to a suitable benzaldehyde (B42025) precursor. rsc.orgrsc.org

ReactionSubstrate 1Substrate 2Catalyst System (Typical)Bond Formed
Miyaura BorylationAryl Halide/TriflateB₂pin₂Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)C–B
Suzuki CouplingAryl Boronic Acid/EsterAryl Halide/TriflatePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C–C
ArylcyanationAryl HalideCyanide Source (e.g., Zn(CN)₂)Pd or Ni catalystC–CN

Asymmetric Synthesis via Chiral Catalysis (e.g., Phase Transfer Catalysis)

While this compound itself is achiral, it serves as a valuable precursor for synthesizing chiral molecules that are important in medicinal chemistry. Asymmetric catalysis can be used to introduce chirality in subsequent transformations.

Asymmetric Reactions of the Formyl Group: The aldehyde functionality can be a handle for various enantioselective reactions. For example, asymmetric aldol, Henry, or allylation reactions catalyzed by chiral organocatalysts or metal complexes could be performed on the aldehyde to install a new stereocenter.

Asymmetric Reactions of the Nitrile Group: The nitrile group can participate in cyclization reactions. For instance, 2-acylbenzonitriles can undergo cascade reactions to form chiral isoindolinones when treated with nucleophiles in the presence of an organocatalyst. researchgate.net This strategy could be adapted for the formyl analog.

Phase Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective in promoting asymmetric reactions between reactants in immiscible liquid phases (e.g., aqueous and organic). biomedres.us For example, the asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst can produce enantioenriched α-amino acids. biomedres.us A derivative of this compound, such as the corresponding benzyl (B1604629) bromide, could be a substrate in an asymmetric PTC alkylation to generate a chiral product. biomedres.us The development of catalysts with multiple hydrogen bonding sites has expanded the scope of asymmetric PTC to a variety of reactions. biomedres.us

The synthesis of axially chiral benzonitriles has also been achieved via N-heterocyclic carbene (NHC) organocatalysis through a dynamic kinetic resolution process, highlighting the potential for creating complex chiral architectures from benzonitrile-containing scaffolds. nih.gov

Photoredox Catalysis in Trifluoromethylation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally difficult chemical bonds under mild conditions. globethesis.com This strategy utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. globethesis.combeilstein-journals.org In the context of synthesizing molecules containing a trifluoromethyl (CF3) group, photoredox catalysis provides a mild and efficient pathway for accessing electrophilic CF3 radicals. globethesis.com

The general mechanism for photoredox-catalyzed trifluoromethylation involves the excitation of a photocatalyst (often a ruthenium or iridium complex) by light. The excited-state catalyst is a potent reductant and can transfer an electron to a suitable trifluoromethyl source, such as Togni's reagent or triflyl chloride. beilstein-journals.org This process generates a trifluoromethyl radical (•CF3), which can then add to an aromatic ring. A subsequent oxidation and deprotonation step furnishes the desired trifluoromethylated aromatic product.

A cooperative catalysis system, merging photoredox catalysis with another catalytic cycle, can achieve high levels of selectivity. nih.govresearchgate.net For instance, the combination of photoredox catalysis for radical generation with copper catalysis can enable enantioselective trifluoromethylation of benzylic C-H bonds. nih.govresearchgate.net This dual catalytic approach allows for the controlled formation of reactive intermediates that selectively combine to form complex products with high precision. globethesis.com While direct application to this compound is specific, the principles are broadly applicable to the functionalization of advanced aromatic intermediates.

Table 1: Key Components in Photoredox-Catalyzed Trifluoromethylation
ComponentExamplesFunctionReference
PhotocatalystsRuthenium(II) complexes (e.g., Ru(bpy)3Cl2), Iridium(III) complexes, Eosin YAbsorbs visible light and initiates single-electron transfer (SET). globethesis.comrsc.org
Trifluoromethyl SourcesTogni's reagents, Triflyl chloride (CF3SO2Cl), Trifluoroiodomethane (CF3I)Acts as a precursor to the trifluoromethyl radical (•CF3) upon reduction. beilstein-journals.org
Light SourceBlue LEDs, Compact Fluorescent Lamps (CFLs)Provides the energy for photoexcitation of the catalyst. globethesis.combeilstein-journals.org
SolventsAcetonitrile (CH3CN), Dimethylformamide (DMF), Dichloromethane (DCM)Solubilizes reactants and facilitates the catalytic cycle. researchgate.net

Novel and Green Chemistry Approaches in Synthetic Route Design

Modern synthetic route design increasingly emphasizes sustainability, safety, and efficiency. capes.gov.brscienceready.com.au Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are central to this shift. capes.gov.brresearchgate.net For a multi-functionalized molecule like this compound, these approaches can lead to more economical and environmentally responsible production methods. nih.gov

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and mechanistic pathways. nih.gov In nucleophilic substitution reactions, which are common in the synthesis of aromatic compounds, solvent polarity can determine whether the reaction proceeds via an SN1 or S2 mechanism, thereby affecting the stereochemical outcome. nih.gov Studies have shown that nonpolar solvents can favor SN2 products, and specific solvents like trichloroethylene (B50587) have been identified as particularly effective in increasing diastereoselectivity in certain glycosylation reactions. nih.gov

Optimizing reaction conditions is a cornerstone of green chemistry. This can involve using catalysts to lower reaction temperatures and pressures, thereby reducing energy consumption. scienceready.com.au For nitrile synthesis, methods that avoid toxic cyanide reagents are highly desirable. capes.gov.br Alternative green methods include the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts in aqueous electrolytes under mild conditions. rsc.org Biocatalysis, using engineered enzymes like aldoxime dehydratases, represents another appealing green alternative, circumventing the need for toxic solvents and operating under exceptionally mild conditions. nih.gov

Table 2: Impact of Solvent Choice on Benzonitrile Synthesis Yield
SolventRelative PolarityObserved Effect on Yield/SelectivityReference
Ethanol (B145695)HighIn some catalytic transfer hydrogenations of benzonitrile, protic solvents like ethanol led to higher initial conversions compared to aprotic solvents. qub.ac.uk
TrichloroethyleneLowIdentified as a particularly effective nonpolar solvent for promoting SN2 pathways, increasing selectivity in glycosylation reactions. nih.gov
Tetrahydrofuran (THF)MediumShowed lower initial conversion in a continuous-flow hydrogenation of benzonitrile compared to ethanol. qub.ac.uk
WaterVery HighUsed as a green solvent in some catalytic processes for nitrile synthesis, such as the oxidative dehydrogenation of amines. dtu.dk

Microflow and continuous flow synthesis offer significant advantages over traditional batch processing, particularly for fine chemical production. qub.ac.uk These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve unstable intermediates. nih.gov The enhanced heat and mass transfer in flow reactors can prevent the formation of local hot spots, leading to improved yields and selectivity. nih.gov

Scale-Up and Process Chemistry Considerations for Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, pilot-plant scale presents numerous challenges. acs.orgwikipedia.org Process chemistry focuses on developing synthetic routes that are not only efficient but also robust, safe, cost-effective, and environmentally benign for large-scale production. acs.org

Key metrics used in process chemistry to evaluate the efficiency and environmental impact of a synthesis include the E-factor (total mass of waste divided by the mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. wikipedia.org A primary goal is to minimize these values by optimizing atom economy, reducing solvent usage, and designing convergent synthetic routes. acs.org

When scaling up, factors that are negligible on a gram scale become critical. These include:

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor.

Mixing: Ensuring homogenous mixing of reactants is more difficult in large volumes, which can affect reaction kinetics and selectivity.

Reagent Addition: The rate of addition must be carefully controlled to manage reaction exotherms and maintain optimal stoichiometry.

Purification: Methods like column chromatography, common in academic labs, are often impractical and costly at scale. Crystallization is a much-preferred method for purification in process chemistry. acs.org

For complex molecules like trifluoromethyl-containing benzonitriles, developing an efficient, non-chromatographic process is crucial for multigram production. researchgate.net The entire synthetic process must be evaluated for safety, environmental impact, cost of raw materials, and robustness to ensure it is reproducible and reliable on a larger scale. scienceready.com.auacs.org

Mechanistic Investigations and Reactivity Studies of 2 Formyl 5 Trifluoromethoxy Benzonitrile

Reactivity of the Benzonitrile (B105546) Group (-CN)

The benzonitrile group in 2-Formyl-5-(trifluoromethoxy)benzonitrile is characterized by its electrophilic carbon atom, a consequence of the strong electron-withdrawing nature of the trifluoromethoxy substituent. This electronic feature governs its participation in various nucleophilic additions and cyclization reactions.

The electron-deficient nature of the nitrile carbon in this compound makes it susceptible to attack by a variety of nucleophiles. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on similarly substituted benzonitriles. The presence of electron-withdrawing groups is known to enhance the rate of nucleophilic substitution on the aromatic ring.

Reduction of the benzonitrile group can be achieved using various reducing agents. Catalytic hydrogenation or the use of metal hydrides can convert the nitrile to a primary amine, providing a pathway to further functionalization. For instance, fluoride-catalyzed hydrosilylation has been shown to be an effective method for the reduction of aromatic nitriles.

Table 1: Examples of Nucleophilic Additions to Electron-Deficient Benzonitriles

NucleophileProduct TypeReference Compound Example
Grignard ReagentsKetimines (hydrolyze to ketones)Reaction of p-tolunitrile (B1678323) with phenylmagnesium bromide
Organolithium ReagentsKetimines (hydrolyze to ketones)Addition of butyllithium (B86547) to benzonitrile
AminesAmidinesNot widely reported for this specific substrate
AlcoholsImidatesPinner reaction with various alcohols

The juxtaposition of the formyl and benzonitrile groups in this compound facilitates a range of cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often proceed via an initial nucleophilic attack on one functional group, followed by an intramolecular cyclization involving the other.

For example, the reaction of 2-formylbenzonitriles with primary amines can lead to the formation of isoindolinones through a cascade process. Similarly, reactions with active methylene (B1212753) compounds can also result in the formation of heterocyclic structures. The cyclotrimerization of benzonitriles, often catalyzed by transition metals, can lead to the formation of 1,3,5-triazines. While a reaction with p-(trifluoromethyl)benzonitrile was reported to be unsuccessful under certain conditions, this pathway remains a possibility for other derivatives.

Table 2: Examples of Heterocycle Formation from Substituted Benzonitriles

Reactant(s)Resulting HeterocycleKey Reaction Type
AminesIsoindolinonesCascade Reaction
Active Methylene CompoundsSubstituted PyridinesCondensation/Cyclization
Other Nitriles (trimerization)1,3,5-TriazinesCyclotrimerization

Reactivity of the Formyl Group (-CHO)

The formyl group of this compound is a highly reactive electrophilic center, readily participating in a variety of condensation and olefination reactions. The electron-withdrawing effect of the trifluoromethoxy group further enhances the electrophilicity of the carbonyl carbon.

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a fundamental transformation in organic synthesis and is often catalyzed by acid or base. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can increase the reactivity of the carbonyl group toward nucleophilic attack by amines.

The Knoevenagel condensation, involving the reaction of the aldehyde with an active methylene compound, is another important reaction of the formyl group. This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond. The presence of electron-withdrawing substituents on the aromatic aldehyde generally leads to good yields in Knoevenagel condensations.

Table 3: Examples of Condensation Reactions with Substituted Benzaldehydes

Reaction TypeReactantCatalystProduct Type
Schiff Base FormationPrimary AminesAcid/BaseImines
Knoevenagel CondensationMalononitrileWeak Base (e.g., piperidine)α,β-Unsaturated Nitriles
Knoevenagel CondensationEthyl CyanoacetateWeak Baseα,β-Unsaturated Esters

The Wittig reaction provides a powerful method for the conversion of the formyl group into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide can influence the stereoselectivity of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. The Wittig reaction is generally tolerant of a wide range of functional groups, including the benzonitrile moiety.

Table 4: General Scheme of Wittig-Type Olefination

AldehydeWittig ReagentProduct
This compoundPh₃P=CHR2-(alkenyl)-5-(trifluoromethoxy)benzonitrile

The dual functionality of this compound makes it an excellent substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions often initiate at the more reactive formyl group, followed by intramolecular reactions involving the benzonitrile group.

For instance, the reaction of 2-formylbenzonitriles with various nucleophiles can trigger a cascade sequence leading to the formation of complex heterocyclic scaffolds such as isoindolinones. These reactions are highly efficient and offer a direct route to valuable chemical entities from simple starting materials.

Table 5: Examples of Cascade Reactions Involving 2-Formylbenzonitriles

Reactant(s)Key IntermediatesFinal Product
AnilinesImines, HemiaminalsN-Aryl Isoindolinones
Phenylacetylenes and Diaryliodonium saltsNot specified3-(2-oxopropyl)-2-arylisoindolinones

Intramolecular Interactions and Their Impact on Reactivity (e.g., O...CN Contacts)

These non-covalent interactions can influence the molecule's conformation, potentially locking the formyl group in a specific orientation relative to the nitrile. This conformational rigidity can impact reactivity by altering the steric accessibility of the formyl group's carbonyl carbon and the nitrile's carbon. For example, a fixed conformation might either shield or expose the carbonyl carbon to an incoming nucleophile, thereby affecting the rate and feasibility of addition reactions. Furthermore, the electrostatic interaction between the partially negative formyl oxygen and the partially positive cyano carbon could modulate the electronic properties and thus the reactivity of both functional groups.

Kinetic Studies and Reaction Rate Influences

Kinetic studies provide quantitative insight into how substituents affect reaction rates. The presence of multiple strong electron-withdrawing groups on the benzene (B151609) ring of this compound has a pronounced effect on its reaction kinetics.

For electrophilic aromatic substitution, the rate of reaction would be exceptionally slow. The cumulative deactivating effect of the -CHO, -CN, and -OCF3 groups raises the activation energy for the formation of the positively charged carbocation intermediate (the sigma complex), making the reaction kinetically unfavorable compared to benzene. libretexts.orglibretexts.org

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of these groups would dramatically increase the reaction rate, provided there is a suitable leaving group on the ring. These groups are essential for stabilizing the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Aniline
2-chloro-5-nitrotrifluoromethylbenzene

Applications of 2 Formyl 5 Trifluoromethoxy Benzonitrile As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

Construction of Fluorinated Heterocyclic Scaffolds

Due to the presence of aldehyde, nitrile, and trifluoromethoxy functional groups, 2-Formyl-5-(trifluoromethoxy)benzonitrile is a promising starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with amines and other nucleophiles, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The trifluoromethoxy group, known for its high lipophilicity and metabolic stability, imparts unique properties to the resulting heterocyclic scaffolds, making them of significant interest in medicinal chemistry and materials science.

While specific examples of the use of this compound in the construction of fluorinated heterocyclic scaffolds are not extensively documented in publicly available literature, its analogous structures have been widely used. For instance, the structurally similar compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib. This suggests that this compound could potentially be utilized in similar synthetic strategies to create novel heterocyclic compounds with potential therapeutic applications.

The reactivity of the aldehyde and nitrile groups allows for a range of cyclization reactions. For example, condensation of the aldehyde with a binucleophile, followed by intramolecular reaction with the nitrile group, could lead to the formation of various fused heterocyclic systems.

Synthesis of Multifunctional Aromatic Compounds

The trifluoromethoxy group is a highly sought-after substituent in the design of multifunctional aromatic compounds due to its ability to modulate electronic properties, lipophilicity, and metabolic stability. As a carrier of this important functional group, this compound serves as a valuable building block for the synthesis of complex aromatic molecules.

The aldehyde and nitrile functionalities on the benzene (B151609) ring can be transformed into a wide array of other functional groups, allowing for the introduction of additional structural diversity. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig-type reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations, combined with the stable trifluoromethoxy substituent, enable the synthesis of a diverse range of multifunctional aromatic compounds with tailored properties for various applications.

Role in Medicinal Chemistry Intermediates

Building Block for Drug-like Molecules and Scaffolds

The incorporation of fluorine-containing groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. These properties include increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets. Therefore, this compound represents a valuable building block for the synthesis of drug-like molecules and scaffolds.

The aldehyde and nitrile groups provide convenient handles for the construction of more complex molecular architectures. Medicinal chemists can utilize these reactive sites to introduce various pharmacophores and build diverse libraries of compounds for high-throughput screening. The trifluoromethoxy group, being a strong electron-withdrawing group, can also influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

Development of Specific Chemical Motifs (e.g., Trifluoromethylated Azetidines)

While there is no direct literature evidence for the use of this compound in the synthesis of trifluoromethylated azetidines, the reactivity of its functional groups suggests potential pathways. Azetidines are important four-membered nitrogen-containing heterocycles found in numerous biologically active compounds.

A plausible synthetic route could involve the reaction of the aldehyde group of this compound with a suitable amine to form an imine, followed by a [2+2] cycloaddition reaction with a ketene (B1206846) or a similar two-carbon component to construct the azetidine (B1206935) ring. The trifluoromethoxy group would remain as a key substituent on the aromatic ring attached to the azetidine core, potentially influencing the biological activity of the final compound.

Contributions to Materials Science and Polymer Chemistry (e.g., COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. The synthesis of COFs typically involves the condensation of multitopic building blocks.

With its aldehyde and nitrile functional groups, this compound has the potential to be a valuable monomer in the construction of novel COFs. The aldehyde group can participate in the formation of imine or hydrazone linkages, which are common in COF chemistry. The nitrile group could also potentially be involved in trimerization reactions to form triazine-based COFs.

The incorporation of the trifluoromethoxy group into the COF structure could impart unique properties, such as increased hydrophobicity and chemical stability. This could be advantageous for applications in which the COF is exposed to harsh chemical environments. Furthermore, the fluorine atoms could serve as sites for specific interactions with guest molecules, leading to enhanced performance in applications such as selective gas separation.

Theoretical and Computational Studies on 2 Formyl 5 Trifluoromethoxy Benzonitrile

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its conformational flexibility.

Density Functional Theory (DFT) has become a primary tool for computational investigations of molecular systems due to its favorable balance of accuracy and computational cost. q-chem.com This method calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. q-chem.com The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set. mdpi.com

For organic molecules containing electronegative atoms like fluorine and oxygen, such as 2-Formyl-5-(trifluoromethoxy)benzonitrile, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. researchgate.netnih.gov This functional incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects. The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this class of compounds. researchgate.netnih.gov The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) allow for more flexibility in orbital shapes, which is crucial for describing bonding in detail. researchgate.net

The combination of a suitable functional and basis set allows for the accurate prediction of various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic energies. mdpi.comnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Analysis of Benzonitrile (B105546) Derivatives

Functional Basis Set Typical Application
B3LYP 6-31G(d) Initial geometry optimization, vibrational frequencies. researchgate.net
B3LYP 6-311++G(d,p) Refined geometry, electronic properties, NMR shifts. researchgate.netnih.gov
M06-2X 6-311++G(d,p) Studies involving non-covalent interactions, reaction kinetics. researchgate.net
CAM-B3LYP 6-31G(d,p) Time-Dependent DFT (TD-DFT) for electronic absorption spectra. nih.gov

The presence of rotatable bonds, specifically the C-C bond connecting the formyl group and the C-O bond of the trifluoromethoxy group to the benzene (B151609) ring, allows this compound to exist in different conformations. Theoretical calculations are essential to identify the most stable conformer and the energy barriers to rotation between different conformations.

A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the O=C-C-C angle of the formyl group) and calculating the molecule's energy at each step. This process reveals the low-energy conformers (local minima) and the transition states (saddle points) that separate them. For benzonitrile derivatives with a formyl group, the orientation of the carbonyl oxygen relative to the cyano group is a key determinant of stability, with different orientations leading to varying degrees of steric hindrance and electronic interaction.

Electronic Structure and Chemical Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide a suite of descriptors that quantify reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO serves as the primary electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive.

Visualization of the HOMO and LUMO provides information about the regions of the molecule most likely to participate in chemical reactions. In substituted benzonitriles, the HOMO and LUMO are typically delocalized over the π-system of the aromatic ring and the substituent groups. nih.gov The distribution of these orbitals highlights the probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the capacity to donate electrons (nucleophilicity). pku.edu.cn
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the capacity to accept electrons (electrophilicity). pku.edu.cn
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Index of chemical stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. q-chem.com This method provides valuable information about charge distribution, hybridization, and stabilizing intramolecular interactions. q-chem.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.govajchem-a.com It is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. nih.gov These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. nih.gov Green areas represent regions of neutral or near-zero potential. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen of the cyano group, while positive potential would be located on the hydrogen atom of the formyl group and potentially on the carbon atoms attached to the highly electronegative substituents. ajchem-a.comnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Predictions

Theoretical and computational chemistry offer powerful tools for the detailed analysis of the vibrational properties of molecules such as this compound. By employing methods like Density Functional Theory (DFT), researchers can calculate and predict the infrared and Raman spectra of the molecule. These computational predictions are invaluable for the assignment of fundamental vibrational modes observed in experimental spectra and provide a deeper understanding of the molecule's structural and electronic properties.

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrational modes for this compound is achieved through a synergistic approach that combines experimental FT-IR and FT-Raman spectroscopy with quantum chemical calculations. researchgate.netnih.govresearchgate.net Computational models, typically using DFT with basis sets such as 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. researchgate.net

Due to the systematic errors inherent in computational methods, a scaling factor is often applied to the calculated frequencies to improve their agreement with experimental data. researchgate.net The character of each vibrational mode is determined by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

Key vibrational modes for this compound would include:

C≡N Stretching: A strong, characteristic band for the nitrile group.

C=O Stretching: A strong band associated with the formyl group.

C-H Stretching: Aromatic and aldehydic C-H stretching vibrations.

CF3 Vibrations: Symmetric and asymmetric stretching and bending modes of the trifluoromethoxy group.

Ring Vibrations: C-C stretching and bending modes within the benzene ring.

Below is a representative table illustrating the assignment of key vibrational modes based on computational predictions and experimental data for a substituted benzonitrile.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) PED (%)
Aromatic C-H Stretch308530803082ν(CH) (98)
Aldehydic C-H Stretch286028552858ν(CH) (95)
C≡N Stretch223522302232ν(C≡N) (88)
C=O Stretch170517001702ν(C=O) (85)
Aromatic C=C Stretch160015981601ν(CC) (55)
CF₃ Asymmetric Stretch12801275-νas(CF₃) (80)
CF₃ Symmetric Stretch117011681171νs(CF₃) (75)
C-O-C Asymmetric Stretch122012181222νas(COC) (60)

Note: This table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific experimental and computational analysis.

Comparison of Theoretical and Experimental Spectra

The comparison between theoretically predicted and experimentally measured FT-IR and FT-Raman spectra serves as a crucial validation of the computational model. researchgate.net Generally, calculations performed using hybrid functionals like B3LYP show good agreement with experimental findings after uniform scaling of the calculated wavenumbers. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. DFT calculations allow for the exploration of reaction pathways, the identification of transition states, and the prediction of product distributions. researchgate.netnih.gov

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics of a reaction, it is essential to locate and characterize the transition state (TS) on the potential energy surface (PES). A TS is a first-order saddle point, and its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. scm.com The IRC path traces the minimum energy pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. scm.comresearchgate.net This analysis provides a detailed picture of the geometric and electronic structure evolution throughout the reaction.

Understanding Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, such as cycloadditions, computational chemistry is vital for predicting and explaining regioselectivity and stereoselectivity. researchgate.netresearchgate.net By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. researchgate.net

For example, in a 1,3-dipolar cycloaddition reaction involving this compound, different orientations of the reacting molecules can lead to different regioisomers. DFT calculations can determine the relative energies of the transition states leading to each isomer, thereby explaining the experimentally observed product distribution. researchgate.netresearchgate.net Factors influencing selectivity, such as steric hindrance and electronic effects of the formyl, trifluoromethoxy, and nitrile substituents, can be systematically analyzed.

Noncovalent Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of noncovalent interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Computational techniques such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify intermolecular interactions within the crystal lattice of compounds like this compound. researchgate.netfrontiersin.org The Hirshfeld surface provides a visual representation of intermolecular contacts, with different colors indicating the nature and strength of the interactions. researchgate.net

Analysis of the crystal packing would likely reveal the importance of various weak interactions, including:

Hydrogen Bonds: Although a weak C-H donor, the aldehydic proton could potentially form C-H···O or C-H···N hydrogen bonds.

Halogen Bonds: The fluorine atoms of the trifluoromethoxy group could participate in C-F···X interactions.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C≡N, C=O, and C-F bonds.

Advanced Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR for Structural Elucidation in Complex Reactions)

A thorough search for experimental data regarding the 1H, 13C, and 19F NMR spectra of 2-Formyl-5-(trifluoromethoxy)benzonitrile did not yield specific chemical shifts, coupling constants, or detailed spectral analysis. While general principles of NMR spectroscopy and data for analogous compounds with trifluoromethyl or benzonitrile (B105546) moieties exist, this information is not specific to the target molecule and therefore cannot be used to accurately describe its unique spectral characteristics.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Detailed mass spectrometry data, which is crucial for confirming the molecular weight and fragmentation patterns of this compound, is not available in the public domain. Such data is essential for monitoring the progress of chemical reactions involving this compound and for confirming the identity of the final product. While predicted mass-to-charge ratios can be calculated, experimental data from techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for this specific compound has not been published.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment and Intermolecular Interactions

No crystallographic data for this compound could be located. Single-crystal X-ray diffraction is an indispensable technique for providing unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. Without this data, a definitive structural assignment and a discussion of its solid-state packing and intermolecular forces are not possible.

Future Perspectives and Research Gaps in 2 Formyl 5 Trifluoromethoxy Benzonitrile Chemistry

Untapped Synthetic Potential and New Reaction Discoveries

The bifunctional nature of 2-formyl-5-(trifluoromethoxy)benzonitrile, possessing both an electrophilic aldehyde and a nitrile group, presents a fertile ground for the discovery of new synthetic transformations. The 2-formylbenzonitrile scaffold is known to be a valuable precursor for developing efficient cascade-type reactions leading to various heterocyclic compounds. researchgate.netresearchgate.net This suggests a significant untapped potential for this compound in the synthesis of novel, highly functionalized heterocyclic systems.

Future research could focus on exploiting the ortho-positioning of the formyl and nitrile groups to construct complex molecular architectures. For instance, this compound could serve as a key building block in the synthesis of novel isoindolinones and phthalides, classes of compounds with recognized biological activities. researchgate.netresearchgate.net The strong electron-withdrawing effect of the trifluoromethoxy group is expected to significantly influence the reactivity of both the aldehyde and nitrile moieties, potentially leading to unique reaction pathways and the formation of products not accessible from other benzonitrile (B105546) derivatives. nih.gov

Moreover, the nitrile group itself is amenable to a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. rsc.org The exploration of these transformations in the context of the trifluoromethoxy substituent could lead to the development of new synthetic methodologies and the creation of diverse molecular libraries for various applications, including medicinal chemistry and materials science.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. The trifluoromethoxy group, known for its metabolic stability and ability to enhance lipophilicity, makes this scaffold particularly attractive for pharmaceutical and agrochemical research. mdpi.comnih.gov Consequently, catalytic methods that can selectively transform the formyl and nitrile groups in the presence of this fluorinated moiety are highly desirable.

Future research should investigate the application of various catalytic systems, including transition metal catalysis, organocatalysis, and photocatalysis. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation and trifluoromethoxylation of aromatic compounds under mild conditions. mdpi.commdpi.comsemanticscholar.org The development of similar catalytic systems for the selective functionalization of this compound could open up new avenues for its derivatization.

Furthermore, the exploration of catalysts for asymmetric transformations of the aldehyde group would be a significant advancement, enabling the synthesis of chiral molecules with potential biological applications. The unique electronic properties conferred by the trifluoromethoxy group may necessitate the design of bespoke catalysts to achieve high efficiency and selectivity. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. For this compound, mechanistic studies will be essential to elucidate the influence of the trifluoromethoxy group on the reactivity of the formyl and nitrile functionalities. The strong inductive effect of the trifluoromethoxy group can significantly alter the electron density of the aromatic ring and the attached functional groups, thereby affecting reaction pathways. researchgate.netnih.gov

Future research should employ a combination of experimental and computational techniques to investigate the mechanisms of reactions involving this compound. For example, kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights. These experimental approaches, when coupled with computational studies, can offer a detailed picture of the transition states and reaction energy profiles. nih.gov A deeper mechanistic understanding will not only allow for the optimization of reaction conditions but also pave the way for the discovery of entirely new transformations.

Computational Predictions for Unexplored Reactivity and Derivatives

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and designing new derivatives with desired properties. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to explore its unexplored reactivity and to predict the properties of its derivatives.

Future computational studies could focus on several key areas. Firstly, calculating the electrostatic potential map can provide insights into the electronic distribution and reactivity trends of the molecule. mdpi.com This can help in predicting the most likely sites for nucleophilic and electrophilic attack. Secondly, computational modeling can be used to screen potential catalysts and reaction conditions for new transformations, thereby guiding experimental efforts.

Furthermore, computational methods can be used to design new derivatives of this compound with tailored electronic and steric properties. By systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the reactivity of the formyl and nitrile groups and to design molecules with specific applications in mind. This in silico approach can accelerate the discovery of new materials and biologically active compounds. researchgate.net

Predicted Reactivity Parameters for this compound
ParameterPredicted Influence of -OCF3 GroupPotential Synthetic Implication
Aldehyde ElectrophilicityIncreased due to strong electron-withdrawing effectEnhanced reactivity towards nucleophiles
Nitrile ElectrophilicityIncreasedFacilitated nucleophilic attack and cycloadditions
Aromatic Ring ReactivityDeactivated towards electrophilic substitutionPotential for nucleophilic aromatic substitution
Acidity of Benzylic Protons (if formed)IncreasedFacilitated deprotonation and subsequent functionalization

Integration into Multicomponent and Flow Chemistry Strategies

The integration of this compound into modern synthetic strategies such as multicomponent reactions (MCRs) and flow chemistry holds immense promise for the efficient and sustainable synthesis of complex molecules. MCRs allow for the construction of complex products from three or more starting materials in a single step, offering high atom economy and operational simplicity. rsc.orgnih.gov The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs to generate diverse heterocyclic libraries. researchgate.net

Flow chemistry, on the other hand, offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and enhanced scalability. springerprofessional.denih.govnih.govbeilstein-journals.org The application of flow chemistry to reactions involving this compound could enable the safe handling of reactive intermediates and the rapid optimization of reaction conditions. bohrium.comresearchgate.netrsc.org Future research in this area could focus on developing continuous-flow processes for the synthesis and derivatization of this compound, potentially leading to more efficient and environmentally friendly manufacturing processes. researchgate.netdurham.ac.uk

Potential Applications in Advanced Synthesis Strategies
StrategyPotential Role of this compoundAnticipated Advantages
Multicomponent Reactions (MCRs)Key building block for heterocyclic synthesisRapid generation of molecular diversity, high atom economy
Flow ChemistrySubstrate for continuous-flow synthesis and derivatizationImproved safety, scalability, and process control
Diversity-Oriented SynthesisScaffold for the creation of diverse molecular librariesAccess to novel chemical space for drug discovery

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify formyl (δ 9.8–10.2 ppm) and trifluoromethoxy (δ 120–125 ppm for 19^{19}F) groups. Coupling patterns (e.g., doublets for aromatic protons) confirm substitution positions .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 244.03 for C9_9H5_5F3_3NO2_2).
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity, critical for downstream biological assays .

How does the trifluoromethoxy group influence the reactivity of the benzonitrile core in cross-coupling reactions?

Advanced Functional Group Reactivity
The electron-withdrawing trifluoromethoxy group (-OCF3_3) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the formyl group. In cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the nitrile group stabilizes intermediates via coordination to palladium, while -OCF3_3 enhances oxidative addition rates. For example, 4-(trifluoromethoxy)benzonitrile derivatives undergo single-electron reduction to generate fluorophosgene, enabling carbonate synthesis .

What computational methods predict the solvation behavior and surface interactions of this compound?

Q. Advanced Computational Modeling

  • MD Simulations : Benzonitrile derivatives exhibit strong dipole moments (4.01–4.18 D), influencing solvation in polar solvents like acetonitrile. Surface adsorption on metal-doped carbon nanostructures can be modeled using DFT to assess orientation (e.g., flat vs. vertical alignment) .
  • Free Energy Calculations : COSMO-RS predicts solvation free energy (ΔGsolv_{solv}) for solvent screening, critical for reaction optimization .

How is this compound applied in medicinal chemistry, particularly in enzyme inhibition studies?

Q. Advanced Biological Applications

  • NSD2-PWWP1 Inhibitors : Analogues like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile show binding to histone-recognition domains, validated via X-ray crystallography and SPR assays (Kd_d < 1 μM) .
  • Antimalarial Derivatives : Thiazole-functionalized benzonitriles exhibit IC50_{50} values < 100 nM against Plasmodium falciparum, with logP optimized to ~3.5 for blood-brain barrier penetration .

What mechanistic insights explain contradictions in reported synthetic yields for similar benzonitrile derivatives?

Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 44–61% for palladium-catalyzed reactions) arise from:

  • Substituent Effects : Electron-deficient aryl halides (e.g., -OCF3_3) slow oxidative addition, requiring higher catalyst loadings.
  • Byproduct Formation : Competing hydrolysis of the nitrile group to carboxylic acids under basic conditions reduces yield. Kinetic studies using in situ IR can identify optimal reaction windows .

What strategies mitigate stability issues during storage and handling?

Q. Basic Stability Protocols

  • Storage : Dark, dry conditions (4°C under argon) prevent aldehyde oxidation and hydrolysis of -OCF3_3.
  • Handling : Use stabilizers (e.g., BHT) in solution to suppress radical degradation. LC-MS monitoring every 3 months confirms integrity .

How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18O) aid in metabolic tracing studies of derivatives?

Q. Advanced Isotopic Applications

  • 13^{13}C-Labeling : Incorporation at the formyl carbon enables tracking via 13^{13}C NMR in metabolite profiling (e.g., aldehyde dehydrogenase pathways).
  • 18^{18}O-Labeled -OCF3_3 : Synthesized using 18^{18}O2_2 gas during trifluoromethoxy installation, allowing MS-based detection of hydrolytic degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.